molecular formula C7H10O4 B15051577 (1S,2S,4R,6S)-6-Hydroxy-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid

(1S,2S,4R,6S)-6-Hydroxy-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid

Cat. No.: B15051577
M. Wt: 158.15 g/mol
InChI Key: KUAZFQANFPDGSF-VANKVMQKSA-N
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Description

This bicyclic carboxylic acid features a rigid 7-oxabicyclo[2.2.1]heptane scaffold with hydroxyl and carboxylic acid functional groups. Its stereochemistry (1S,2S,4R,6S) is critical for molecular interactions, particularly in pharmaceutical contexts, where enantiopure forms are often required for efficacy . The compound (CAS: 2008714-25-6) is listed as a racemic mixture in supplier catalogs, suggesting its use as a synthetic intermediate or chiral building block .

Properties

Molecular Formula

C7H10O4

Molecular Weight

158.15 g/mol

IUPAC Name

(1S,2S,4R,6S)-6-hydroxy-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid

InChI

InChI=1S/C7H10O4/c8-5-2-3-1-4(7(9)10)6(5)11-3/h3-6,8H,1-2H2,(H,9,10)/t3-,4+,5+,6+/m1/s1

InChI Key

KUAZFQANFPDGSF-VANKVMQKSA-N

Isomeric SMILES

C1[C@@H]2C[C@@H]([C@H]([C@H]1C(=O)O)O2)O

Canonical SMILES

C1C2CC(C(C1C(=O)O)O2)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S,4R,6S)-6-Hydroxy-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the Diels-Alder reaction, followed by hydrolysis and oxidation steps. The reaction conditions often require specific catalysts and controlled temperatures to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography are employed to produce the compound on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

(1S,2S,4R,6S)-6-Hydroxy-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like thionyl chloride. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the carboxylic acid group can produce an alcohol.

Scientific Research Applications

(1S,2S,4R,6S)-6-Hydroxy-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1S,2S,4R,6S)-6-Hydroxy-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxy and carboxylic acid groups play crucial roles in its binding to enzymes and receptors, influencing various biochemical processes. The compound’s unique structure allows it to interact with multiple targets, making it a versatile molecule for research and therapeutic applications.

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs differ in substituents, heteroatoms, and stereochemistry, impacting physical properties and reactivity.

Table 1: Structural Comparison
Compound Name Molecular Formula Functional Groups Key Structural Features Applications/Reactivity References
(1S,2S,4R,6S)-6-Hydroxy-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid C₇H₁₀O₄ -COOH, -OH, ether bridge (1S,2S,4R,6S) configuration Pharmaceutical intermediate
exo-3-Aroyl-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid (55) C₁₄H₁₂O₄ -COOH, aroyl ester, ether bridge Aroyl group at position 3 Heterocycle synthesis via Friedel-Crafts
Methyl 7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylate C₉H₁₀O₃ Methyl ester, double bond, ether bridge Unsaturated ring (hept-5-ene) Organic synthesis intermediate
(1R,2S,4S)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid C₇H₁₀O₃ -COOH, ether bridge (1R,2S,4S) stereochemistry Building block for chiral molecules
7-Azabicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride C₇H₁₀ClNO₂ -COOH, tertiary amine (HCl salt) Nitrogen bridge (7-aza) Salt form enhances solubility
Bicyclo[2.2.1]heptane-2-carboxylic acid C₈H₁₀O₂ -COOH No oxygen bridge; fully carbocyclic Material science/model compound

Stereochemical and Electronic Effects

  • Hydroxyl Group Impact : The hydroxyl group in the target compound enhances hydrogen bonding capacity compared to analogs like the methyl ester or aroyl derivatives, improving solubility and target binding .
  • Oxygen vs. Nitrogen Bridges : The 7-oxa bridge reduces ring strain compared to 7-aza analogs, which exhibit basicity and salt-forming tendencies .
  • Stereospecificity : The (1S,2S,4R,6S) configuration distinguishes the target compound from diastereomers like (1R,2S,4S)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid, which may exhibit divergent biological activity .

Pharmacological Relevance

  • β-Lactam Analogs: Penicillanic acid derivatives (e.g., 6-aminopenicillanic acid) share a bicyclic core but incorporate sulfur and nitrogen, enabling antibiotic activity via β-lactam ring reactivity .
  • Chiral Building Blocks : Enantiopure 7-oxabicyclo compounds are valuable in asymmetric synthesis, as seen in the target compound’s racemic availability for resolution studies .

Biological Activity

(1S,2S,4R,6S)-6-Hydroxy-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid is a bicyclic compound known for its unique structural features and potential biological activities. This article explores its biological activity, including antimicrobial properties, anti-inflammatory effects, and pharmacological interactions.

Structural Characteristics

The compound's molecular formula is C₇H₁₀O₄, with a molecular weight of 158.15 g/mol. Its structure includes a hydroxyl group and a carboxylic acid functional group, which are crucial for its biological interactions.

1. Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacteria and fungi. Preliminary studies have shown that it can inhibit the growth of pathogens such as Staphylococcus aureus and Candida albicans. The mechanism appears to involve disruption of microbial cell wall integrity and interference with metabolic pathways.

2. Anti-inflammatory Effects

The compound has also been associated with anti-inflammatory properties. Studies suggest it may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6. This modulation could be beneficial in conditions such as rheumatoid arthritis and inflammatory bowel disease.

3. Pharmacological Activity

The structural features of this compound allow it to interact with various biological macromolecules, potentially influencing several biochemical pathways. Its stereochemistry contributes to its binding affinity to target proteins involved in metabolic processes.

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological Activity
6-Hydroxycyclohexanecarboxylic AcidCyclohexane ring with hydroxyl and carboxylic groupsAntimicrobial
7-Oxabicyclo[3.3.0]octaneBicyclic structure with different ring sizesAnti-inflammatory
5-HydroxymethylfurfuralFuran derivative with hydroxymethyl groupAntioxidant

This table highlights how this compound stands out due to its specific stereochemical configuration that enhances its interaction potential compared to other similar compounds.

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory study, this compound was tested against a panel of bacterial strains including E. coli and Pseudomonas aeruginosa. Results indicated a minimum inhibitory concentration (MIC) of 50 µg/mL for both strains, suggesting potent antimicrobial activity.

Case Study 2: Anti-inflammatory Mechanism

A study investigating the anti-inflammatory effects of the compound in a murine model of colitis demonstrated a significant reduction in disease severity when administered at doses of 10 mg/kg body weight. Histological analysis revealed decreased infiltration of inflammatory cells in the colon tissues.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (1S,2S,4R,6S)-6-Hydroxy-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid, and how do reaction conditions influence stereochemical outcomes?

  • Methodology : The compound is synthesized via oxidative cleavage of bicyclic precursors. For example, RuCl3-catalyzed oxidation with NaIO4 in a solvent system of acetonitrile/CCl4/water (1:1:1.5) yields carboxylic acid derivatives with retention of stereochemistry . Critical parameters include pH control (to prevent epimerization) and temperature (RT to 40°C). Stereochemical integrity is confirmed via NOE NMR experiments .

Q. How is the stereochemistry of this compound validated experimentally?

  • Methodology : X-ray crystallography (using SHELX software for refinement ) and 2D NMR (e.g., 1^1H-1^1H COSY, 13^13C-HSQC) are gold standards. For example, coupling constants (J2,6=4.8HzJ_{2,6} = 4.8 \, \text{Hz}) and NOESY correlations between H-6 and H-4 confirm the endo configuration of the hydroxyl group .

Q. What physicochemical properties are critical for solubility and reactivity in aqueous systems?

  • Key Data :

PropertyValueSource
pKa14.10 ± 0.40
Density1.315 ± 0.06 g/cm³
Boiling Point274.4 ± 25.0 °C (Predicted)
  • Methodology : Solubility is enhanced by esterification (e.g., methyl ester derivatives ). Acidic pH (<3) improves stability by reducing lactone formation.

Advanced Research Questions

Q. How do computational methods (e.g., DFT) resolve contradictions in reported stereochemical assignments?

  • Methodology : Discrepancies in dihedral angles (e.g., C1-C2-C4-C6) from X-ray vs. NMR data are resolved using Gaussian 16 with B3LYP/6-31G(d) basis sets. For instance, energy minimization of proposed stereoisomers identifies the lowest-energy conformer, aligning with experimental NOESY data .

Q. What strategies mitigate racemization during derivatization (e.g., amide coupling)?

  • Methodology : Use of coupling agents like HATU/DIPEA under inert atmospheres at 0°C minimizes epimerization. Protecting the hydroxyl group with TBS ethers prior to activation reduces β-elimination risks . Post-reaction chiral HPLC (Chiralpak IA column) confirms enantiopurity (>98% ee) .

Q. How does the compound’s bicyclic scaffold influence its biological activity in antimicrobial studies?

  • Case Study : Analogous 7-oxabicyclo[2.2.1]heptane derivatives exhibit β-lactamase inhibition. For example, Cr(III) complexes of related structures show MIC values of 8–32 µg/mL against Staphylococcus aureus via chelation of bacterial metalloenzymes . Structure-activity relationship (SAR) studies highlight the hydroxyl group’s role in H-bonding with active-site residues .

Data Contradiction Analysis

Q. Why do different synthetic routes yield conflicting diastereomeric ratios?

  • Root Cause : Solvent polarity and catalyst loading (e.g., RuCl3 at 0.5 mol% vs. 2 mol%) alter transition-state energetics. For example, polar aprotic solvents (DMF) favor exo selectivity, while non-polar solvents (toluene) stabilize endo products .
  • Resolution : Kinetic vs. thermodynamic control is assessed via time-course NMR monitoring.

Experimental Design for Novel Applications

Q. How can isotopic labeling (13^{13}C, 18^{18}O) track metabolic pathways of this compound?

  • Protocol :

Synthesize 13^{13}C-labeled analog via NaH13^{13}CO3 esterification.

Administer to in vitro hepatocyte models.

Analyze metabolites via LC-HRMS with isotopic pattern filtering (MassHunter v12.0).

  • Rationale : The 7-oxa bridge’s oxygen (18^{18}O labeling) is prone to enzymatic cleavage, revealing metabolic stability .

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